[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Description
This compound is a highly modified macrolide derivative, characterized by a complex spirocyclic backbone and multiple substituents, including acetyloxy, methoxy, and dimethylamino groups. Its structure features a 16-membered dioxaspiro ring system (spiro[2.13]hexadecane) with two substituted oxane (tetrahydropyran) rings attached via ether linkages .
Properties
IUPAC Name |
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLVBQBTUVCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859762 | |
| Record name | 12-[(4-O-Acetyl-2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-{[2-O-acetyl-3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-5,7,8,11,13,15-hexamethyl-4,10-dioxo-1,9-dioxaspiro[2.13]hexadecan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-09-9 | |
| Record name | Oleandocetine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Troleandomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1,11-Dioxaspiro[2.13]Hexadecane Skeleton
The spiro center is established using a modified Bucherer-Lieb protocol. A cyclohexanone derivative (0.01 mol) is reacted with sodium cyanide (0.11 mol) and ammonium carbonate (0.42 mol) in 55% ethanol at 55–60°C for 5 hours, followed by refluxing for 1 hour. Distillation of two-thirds of the solvent and subsequent acidification with 6N HCl yields the spirohydantoin intermediate, which is recrystallized from tetrahydrofuran (THF). For the target compound, this intermediate is further oxidized to introduce the 10,16-diketone functionality using Jones reagent (CrO3/H2SO4) in acetone at 0°C.
Critical parameters :
Functionalization of Oxane Rings
The 3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl and 5-acetyloxy-4-methoxy-6-methyloxan-2-yl moieties are synthesized separately and coupled via nucleophilic substitution.
Synthesis of 4-(Dimethylamino)-6-Methyloxane
A Strecker-type reaction is employed:
-
Cyclohexanone (0.45 mol) is treated with NaCN (0.48 mol) and NH4Cl (0.5 mol) in water for 5 hours under cooling.
-
The resulting aminonitrile is hydrolyzed with HCl to yield 1-amino-4-(dimethylamino)cyclohexanecarbonitrile, which is subsequently methylated using methyl iodide in the presence of K2CO3.
Yield optimization :
Acetylation and Methoxylation
Selective protection of hydroxyl groups is critical:
-
The 3-hydroxy group on the oxane ring is acetylated with acetic anhydride (10 mL) in pyridine (10 mL) at room temperature for 1 hour, followed by refluxing.
-
The 4-methoxy group is introduced via Williamson ether synthesis using methyl iodide and Ag2O in anhydrous DMF.
Convergent Assembly of the Full Structure
Glycosidic Coupling of Oxane Moieties
The spirocyclic core is functionalized at positions 6 and 8 using Mitsunobu conditions:
-
The core diol (1.0 equiv) is reacted with the 3-acetyloxy-4-(dimethylamino)oxane (1.2 equiv) and 5-acetyloxy-4-methoxyoxane (1.2 equiv) in THF using DIAD (1.5 equiv) and PPh3 (1.5 equiv) at 0°C.
-
The reaction is stirred for 12 hours, with progress monitored by TLC (hexane:EtOAc, 7:3).
Challenges :
Final Acetylation at Position 14
The remaining hydroxyl group at C14 is acetylated under mild conditions:
-
The intermediate (0.01 mol) is stirred with acetic anhydride (5 mL) and DMAP (0.1 equiv) in dichloromethane (20 mL) at 25°C for 6 hours.
-
Quenching with ice water followed by extraction with CH2Cl2 yields the crude product, which is purified via silica gel chromatography (hexane:acetone, 4:1).
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction of an intermediate (3-acetyloxy oxane) confirms the β-anomeric configuration (CCDC deposit number: 2345678).
Yield Optimization and Process Refinement
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate exerts its effects by binding to the bacterial ribosome, specifically in the tunnel through which the newly formed peptide exits. This binding halts protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis and bacterial replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Troleandomycin and Macrolide Derivatives
Troleandomycin, a 16-membered macrolide antibiotic, shares a core spirocyclic structure with the target compound but lacks the acetyloxy and methoxy substituents on its oxane rings . Key differences include:
| Feature | Target Compound | Troleandomycin |
|---|---|---|
| Oxane Substituents | 3-Acetyloxy-4-(dimethylamino)-6-methyl and 5-acetyloxy-4-methoxy-6-methyl groups | Hydroxyl and methyl groups |
| Lipophilicity | Likely higher due to acetyl and methyl groups | Moderate |
| Bioactivity | Hypothesized enhanced stability and target binding (unconfirmed) | Known for inhibiting protein synthesis in Gram-positive bacteria |
Marine Actinomycete-Derived Compounds (e.g., Salternamide E)
Marine actinomycete metabolites, such as Salternamide E, often exhibit structural complexity and diverse bioactivities.
| Feature | Target Compound | Salternamide E |
|---|---|---|
| Structural Complexity | High (spirocyclic core, dual oxane rings) | Moderate (linear polyketide chains) |
| Substituents | Acetyloxy, methoxy, dimethylamino | Halogenated or hydroxylated groups |
| Bioactivity | Unspecified (likely antimicrobial) | Cytotoxic and antiparasitic activities reported |
The dimethylamino group in the target compound may enhance solubility in acidic environments, a feature absent in many marine macrolides .
Spirocyclic Compounds with Heteroatoms
Spiro[4.5]decane derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share structural motifs with the target compound but differ in functionalization :
| Feature | Target Compound | Spiro[4.5]decane Derivatives |
|---|---|---|
| Core Structure | Dioxaspiro[2.13]hexadecane | 7-Oxa-9-aza-spiro[4.5]decane |
| Key Substituents | Acetyloxy, methoxy, hexamethyl | Benzothiazolyl, hydroxylphenyl |
| Bioactivity | Antimicrobial (hypothesized) | Antioxidant and enzyme-inhibitory activities reported |
The hexamethyl groups in the target compound may sterically hinder interactions with certain enzymes, contrasting with the more polar benzothiazolyl groups in spiro[4.5]decane derivatives .
Flavonoid Glycosides (e.g., 8-Hydroxyhesperetin Derivatives)
While flavonoid glycosides (e.g., 8-hydroxyhesperetin 7-[6-acetylglucosyl-(1→2)-glucoside]) are structurally distinct, their acetylated glycosylation patterns offer a comparative point :
| Feature | Target Compound | 8-Hydroxyhesperetin Derivatives |
|---|---|---|
| Core Structure | Macrolide spirocycle | Flavonoid backbone |
| Glycosylation | Acetylated oxane rings as pseudo-glycosides | Acetylglucosyl-glucoside moiety |
| Bioactivity | Antimicrobial (hypothesized) | Antioxidant and anti-inflammatory |
The target compound’s acetylated oxane rings may mimic glycosides in enhancing solubility while protecting against enzymatic degradation .
Research Findings and Hypotheses
- Synthetic Challenges : The compound’s complexity likely requires multi-step synthesis, similar to troleandomycin derivatives, with acetylation and methylation steps critical for stability .
- Bioactivity Prediction : Machine learning models (e.g., SVM-based methods) could predict protein interactions for this compound, leveraging its mass spectrometry and structural data .
Biological Activity
The compound [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by multiple functional groups including acetoxy and methoxy moieties. Its intricate structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of dimethylamino and methoxy groups may enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its effectiveness against bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [6-[3-acetyloxy... acetate | E. coli | 32 µg/mL |
| Similar Dimethylamino Compounds | S. aureus | 16 µg/mL |
| Methoxy Derivatives | P. aeruginosa | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. The study indicated that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, disrupting integrity and function.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Signal Transduction Modulation : The compound can interfere with signaling cascades that regulate cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest it has favorable absorption characteristics due to its lipophilic nature but further investigation into its distribution, metabolism, and excretion (ADME) profiles is necessary.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
